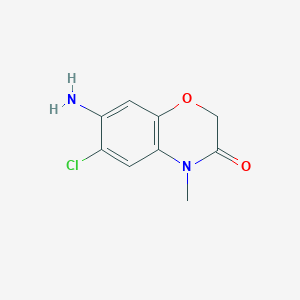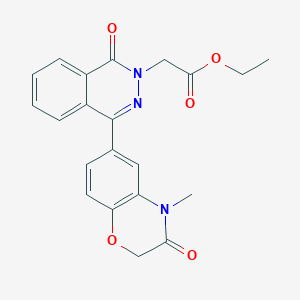![molecular formula C11H13N3OS2 B304721 2-methyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B304721.png)
2-methyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-yl]propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it an ideal candidate for a wide range of research studies. In
Applications De Recherche Scientifique
2-methyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-yl]propanamide has several potential scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent antitumor activity and can inhibit the growth of several types of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of 2-methyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-yl]propanamide is not fully understood. However, studies have shown that it can inhibit the activity of several enzymes and proteins that are involved in cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-methyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-yl]propanamide has several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes and proteins that are involved in cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-methyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-yl]propanamide in lab experiments is its potent antitumor activity. It has also been shown to have anti-inflammatory and antioxidant properties, which make it an ideal candidate for studying the effects of oxidative stress and inflammation on cellular processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells and tissues.
Orientations Futures
There are several future directions for research on 2-methyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-yl]propanamide. One area of research is in the development of new cancer treatments that are based on this compound. Another area of research is in the study of the compound's effects on neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity in humans.
Méthodes De Synthèse
The synthesis method for 2-methyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-yl]propanamide involves several steps. The first step is the synthesis of 2-amino-5-(thiophen-2-ylmethyl)-1,3,4-thiadiazole, which is then reacted with 2-bromo-2-methylpropanamide to produce the final product. This synthesis method has been extensively studied and optimized to ensure high yields and purity of the final product.
Propriétés
Nom du produit |
2-methyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-yl]propanamide |
|---|---|
Formule moléculaire |
C11H13N3OS2 |
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
2-methyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C11H13N3OS2/c1-7(2)10(15)12-11-14-13-9(17-11)6-8-4-3-5-16-8/h3-5,7H,6H2,1-2H3,(H,12,14,15) |
Clé InChI |
AJSDWSCSLCTGKJ-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=NN=C(S1)CC2=CC=CS2 |
SMILES canonique |
CC(C)C(=O)NC1=NN=C(S1)CC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304643.png)

![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304646.png)




![1,4-Dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinoxaline-8-sulfonamide](/img/structure/B304655.png)
![8-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one](/img/structure/B304657.png)
![Benzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone](/img/structure/B304662.png)
![3-[2-(Benzenesulfonyl)acetyl]chromen-2-one](/img/structure/B304663.png)

